molecular formula C14H9IOS B13101021 2-(4-Iodobenzoyl)thiobenzaldehyde

2-(4-Iodobenzoyl)thiobenzaldehyde

Cat. No.: B13101021
M. Wt: 352.19 g/mol
InChI Key: MGQUZPNIGXMDLB-UHFFFAOYSA-N
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Description

2-(4-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodobenzoyl group and a thiobenzaldehyde moiety

Preparation Methods

The synthesis of 2-(4-Iodobenzoyl)thiobenzaldehyde typically involves the reaction of 4-iodobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Iodobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the iodine to a less reactive species.

    Substitution: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Iodobenzoyl)thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include covalent modification of proteins or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-Iodobenzoyl)thiobenzaldehyde include other iodobenzoyl derivatives and thiobenzaldehydes. For example:

    2-Iodobenzoyl chloride: Used in similar synthetic applications but lacks the thiobenzaldehyde moiety.

    Thiobenzaldehyde: Shares the thiobenzaldehyde group but lacks the iodobenzoyl functionality.

The uniqueness of this compound lies in its combination of both functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C14H9IOS

Molecular Weight

352.19 g/mol

IUPAC Name

2-(4-iodobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9IOS/c15-12-7-5-10(6-8-12)14(16)13-4-2-1-3-11(13)9-17/h1-9H

InChI Key

MGQUZPNIGXMDLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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